molecular formula C12H14N2S B3078889 1-(Benzo[b]thiophen-7-yl)piperazine CAS No. 105685-06-1

1-(Benzo[b]thiophen-7-yl)piperazine

Cat. No.: B3078889
CAS No.: 105685-06-1
M. Wt: 218.32 g/mol
InChI Key: KAIYEAVSYUNYRS-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-7-yl)piperazine, typically supplied as its hydrochloride salt (CAS 105684-41-1), is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of compounds known as arylpiperazines, which are recognized as privileged scaffolds in the development of bioactive molecules . This specific structure, featuring a benzo[b]thiophene moiety linked to a piperazine ring, serves as a critical synthetic intermediate and a key pharmacophore in the design of ligands for various central nervous system (CNS) targets. Research into this compound and its derivatives has shown considerable promise, particularly in the field of serotonin receptor modulation. Structural analogues have been designed, synthesized, and evaluated for their high-affinity binding to 5-HT 1A serotonin receptors, which are implicated in the pathophysiology and treatment of conditions such as depression and anxiety . Furthermore, some closely related benzo[b]thiophene-piperazine derivatives have been investigated as dual-action agents, displaying potent activity at both 5-HT 1A receptors and the serotonin transporter (SERT), a profile that could lead to novel antidepressant therapies . Beyond serotonin receptors, the benzo[b]thiophene-piperazine core has also been explored in the search for novel antagonists for the vascular 5-HT 1B receptor, with potential applications in treating vasospastic conditions , as well as in the development of ligands for dopamine receptors . The compound is offered with a Certificate of Analysis to ensure quality and consistency for research applications . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(1-benzothiophen-7-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-10-4-9-15-12(10)11(3-1)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIYEAVSYUNYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305642
Record name 1-Benzo[b]thien-7-ylpiperazine
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Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105685-06-1
Record name 1-Benzo[b]thien-7-ylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105685-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzo[b]thien-7-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Reaction Pathways for 1 Benzo B Thiophen 7 Yl Piperazine and Analogues

Strategic Development of Synthetic Routes for 1-(Benzo[b]thiophen-7-yl)piperazine

The synthesis of the target compound, this compound, is a multi-step process that hinges on the effective construction of its two core components, the benzo[b]thiophene nucleus and the piperazine (B1678402) ring, followed by their successful coupling.

Preparation of Benzo[b]thiophene Precursors

The creation of a suitably functionalized benzo[b]thiophene is the foundational step. For coupling with piperazine, this typically requires a precursor with a leaving group, such as a halogen, at the 7-position. Synthetic strategies often begin with simpler, substituted benzenes.

One common pathway involves the cyclization of a substituted benzaldehyde. For instance, a 2-halobenzaldehyde can be reacted with thioglycolic acid or its esters to construct the thiophene (B33073) ring fused to the benzene (B151609) core. nih.gov An alternative approach is the decarboxylation of a benzo[b]thiophene-7-carboxylic acid, which can be prepared through various cyclization routes. researchgate.net This decarboxylation can be performed thermally or with the aid of reagents like copper in quinoline (B57606). researchgate.net A patent describes a method for producing a benzo[b]thiophene compound by the decarboxylation of a corresponding carboxylic acid in the presence of a high-boiling basic compound, which simplifies post-reaction treatment. google.com

Visible-light-promoted cyclization of disulfides and alkynes has also emerged as a practical method for synthesizing the benzo[b]thiophene skeleton under mild conditions. rsc.org Furthermore, metal-free approaches, such as electrophilic or radical-mediated cyclizations of alkynes, provide environmentally benign alternatives for creating the core structure. chim.it Once the benzo[b]thiophene is formed, it can be halogenated at the desired position if not already functionalized.

Formation of the Piperazine Ring System

Piperazine is a readily available commodity chemical, often produced on an industrial scale. A primary manufacturing method involves the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. wikipedia.org While the main product of this reaction is often ethylenediamine, piperazine is generated as a significant side product and can be isolated from the product mixture. wikipedia.org Another synthetic route is the reduction of pyrazine (B50134) using sodium in ethanol. wikipedia.org

For laboratory-scale synthesis and the creation of derivatives, piperazine can be formed by reacting bis(2-chloroethyl)amine (B1207034) with a suitable aniline (B41778) in a high-boiling solvent. mdpi.com Due to the reactivity of both nitrogen atoms, it is common to use a mono-protected piperazine, such as 1-Boc-piperazine or 1-benzylpiperazine, in subsequent coupling reactions. researchgate.netorgsyn.org This strategy prevents double-arylation and allows for controlled, stepwise derivatization of the second nitrogen atom after the initial coupling is complete. orgsyn.org

Coupling Methodologies for Benzo[b]thiophene and Piperazine Moieties

The crucial step in forming the final compound is the carbon-nitrogen (C-N) bond formation between the benzo[b]thiophene core and the piperazine ring. The two most prominent methods for this transformation are palladium-catalyzed Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination: This is a powerful and widely used method for coupling aryl halides or triflates with amines. In the context of synthesizing benzo[b]thiophene-piperazine compounds, a 7-halobenzo[b]thiophene (e.g., 7-bromobenzo[b]thiophene) is reacted with piperazine (or a mono-protected derivative). google.com The reaction requires a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine (B1218219) ligand like (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), in the presence of a base like sodium tert-butoxide. google.com

Nucleophilic Aromatic Substitution (SNAr): This method is viable if the benzo[b]thiophene ring is sufficiently electron-deficient, typically through the presence of strong electron-withdrawing groups. An alternative SNAr approach involves the reaction of 4-aminobenzo[b]thiophene with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like xylene at elevated temperatures. This pathway constructs the piperazine ring in situ while attaching it to the benzo[b]thiophene core. A similar strategy has been developed using a 2-chloro-6-fluorobenzaldehyde, where the fluorine atom is first displaced by N-Boc-piperazine before the thiophene ring is constructed. nih.govresearchgate.net

The table below summarizes these key coupling strategies, with examples drawn from analogous isomer syntheses.

MethodBenzo[b]thiophene PrecursorPiperazine ReagentKey Reagents/CatalystTypical Conditions
Buchwald-Hartwig Amination4-Bromobenzo[b]thiopheneAnhydrous Piperazine or 1-Boc-piperazinePd₂(dba)₃ (catalyst), BINAP (ligand), NaOtBu (base)Toluene (B28343), 110°C
Nucleophilic Aromatic Substitution (SNAr)4-Aminobenzo[b]thiopheneBis(2-chloroethyl)amine hydrochloridep-Toluenesulfonamide (acid scavenger)Xylene, 120–150°C
Nucleophilic Aromatic Substitution (SNAr)2-Chloro-6-fluorobenzaldehyde1-Boc-piperazineN/A (followed by thiophene ring formation)Displacement of fluorine, then further steps

Synthesis of Benzo[b]thiophene-Piperazine Derivatives

The benzo[b]thiophene-piperazine scaffold serves as a versatile platform for creating a wide array of derivatives. Modifications can be introduced on both the benzo[b]thiophene core and the piperazine ring to explore structure-activity relationships for various biological targets.

Modification of the Benzo[b]thiophene Core (e.g., substitution patterns, heterocyclic ring variations)

The aromatic core of the molecule can be readily modified to influence its electronic and steric properties.

Substitution Patterns: Additional functional groups can be introduced onto the benzene or thiophene portions of the benzo[b]thiophene ring. For example, syntheses have been reported for 1-(4,7-dimethoxybenzo[b]thiophen-2-yl) derivatives, starting from a substituted 2-nitrobenzaldehyde. nih.govuchile.cl These substitutions can alter the compound's interaction with biological targets. Other modifications include the introduction of chloro or trifluoromethyl groups onto the benzo[b]thiophene nucleus. nih.gov

The following table outlines examples of these core modifications.

Modification TypeExample Substituent/VariationSynthetic Approach
Ring Substitution4,7-DimethoxyStarting from 2,5-dimethoxy-6-nitrobenzaldehyde, followed by cyclization and further steps. nih.govuchile.cl
Ring Substitution6-ChloroStarting from ethyl 6-chlorobenzo[b]thiophene-2-carboxylate. nih.gov
Heterocyclic VariationBenzofuran (B130515)Synthesized as a bioisosteric analogue for comparison with the benzo[b]thiophene derivative. nih.gov
Heterocyclic VariationIndoleSynthesized as a bioisosteric analogue for comparison with the benzo[b]thiophene derivative. nih.gov

Derivatization of the Piperazine Ring (e.g., N-substitutions, incorporation of linkers)

The secondary amine of the piperazine ring is a prime site for chemical elaboration, allowing for the introduction of diverse functionalities. This is typically achieved after the initial coupling of the protected piperazine to the benzo[b]thiophene core and subsequent deprotection.

N-Substitutions: A common modification involves the N-alkylation or N-arylation of the piperazine nitrogen. A wide variety of aryl groups can be attached, creating libraries of compounds for biological screening. For instance, various 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanone derivatives have been synthesized by reacting the appropriate arylpiperazine, such as 1-phenylpiperazine (B188723) or 1-(pyridin-2-yl)piperazine, with a suitable precursor. nih.govnih.gov

Incorporation of Linkers: More complex chains or linkers can be attached to the piperazine nitrogen to alter the distance and orientation between the core scaffold and a terminal functional group. One study reports the synthesis of derivatives where a benzylic spacer is inserted between the piperazine nitrogen and a carboxamide group, achieved by reacting an N-[2-(chloromethyl)phenyl]benzo[b]thiophene-2-carboxamide intermediate with various substituted arylpiperazines. uchile.cl

The table below provides examples of derivatization strategies for the piperazine ring.

Derivative TypeReagentsReaction TypeResulting Substituent
N-Aryl1-PhenylpiperazineMichael Addition4-Phenylpiperazin-1-yl
N-Aryl1-(Pyridin-2-yl)piperazineMichael Addition4-(Pyridin-2-yl)piperazin-1-yl
N-Aryl with Linker1-Phenylpiperazine, N-[2-(chloromethyl)phenyl]-4,7-dimethoxybenzo[b]thiophene-2-carboxamideNucleophilic Substitution-CH₂-Ph-NHCO-Benzo[b]thiophene
N-AlkylBenzyl chlorideNucleophilic SubstitutionBenzyl

Optimization of Reaction Conditions and Yields

The synthesis of this compound and its analogues is a focal point of medicinal chemistry, given their potential as therapeutic agents. The efficiency and yield of these synthetic routes are critically dependent on the optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of catalyst, the solvent system, and the application of energy sources such as microwave irradiation.

Catalyst Selection

The formation of the crucial C-N bond between the benzo[b]thiophene core and the piperazine moiety is often achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. The selection of the palladium catalyst and the associated ligand is paramount for achieving high yields and minimizing side products.

Research has demonstrated that the combination of a palladium source, such as palladium(II) acetate, with a sterically hindered phosphine ligand like o-(di-tert-butylphosphino)biphenyl, is effective for coupling aryl halides with amines. researchgate.net For instance, the use of X-Phos as a ligand has been found to be optimal for the Pd(0)-catalyzed Buchwald-Hartwig amination in the synthesis of piperazine-fused quinoline derivatives, a reaction analogous to the formation of this compound. researchgate.net The catalyst system's activity is so high that it can facilitate couplings of aryl chlorides and bromides at very low catalyst loadings, ranging from 0.000001 to 0.02 mol % Pd. researchgate.net

In some synthetic pathways, particularly those involving the construction of the benzo[b]thiophene ring itself, other catalytic systems are employed. For example, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed to produce 2-substituted benzo[b]thiophenes in moderate to good yields. researchgate.net The optimization of this reaction involved screening various palladium catalysts and ligands. researchgate.net Furthermore, some syntheses have been designed to be catalyst-free, which can be advantageous in terms of cost and scalability, avoiding potential contamination of the final product with residual metal. researchgate.net For instance, a five-step synthesis of 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride (B599025) was developed that does not require an expensive catalyst. researchgate.net

Interactive Data Table: Catalyst Systems in the Synthesis of Benzo[b]thiophene Derivatives
Reaction Type Catalyst/Ligand Substrates Yield Reference
Buchwald-Hartwig AminationPd(0)/X-PhosQuinoline and Piperazine/Piperidine (B6355638) basesSatisfactory researchgate.net
Buchwald-Hartwig AminationPalladium acetate/o-(di-tert-butylphosphino)biphenylAryl bromides/chloridesHigh researchgate.net
Sonogashira Cross-CouplingPd(II) catalyst2-Iodothiophenol and PhenylacetyleneModerate to Good researchgate.net
Catalyst-Free SynthesisNot Applicable2-Chloro-6-fluorobenzaldehyde54% overall (5 steps) researchgate.net

Solvent Effects

The choice of solvent can significantly influence reaction rates, yields, and even the course of a reaction. In the synthesis of benzo[b]thiophene derivatives, a variety of solvents have been explored. For the Buchwald-Hartwig amination, solvents like toluene are commonly used.

In other synthetic transformations, such as the synthesis of 3-aminobenzo[b]thiophenes, dimethyl sulfoxide (B87167) (DMSO) has been employed, particularly in microwave-assisted reactions. nih.gov The high boiling point and polarity of DMSO make it suitable for such high-temperature reactions. In some cases, solvent-free conditions have been successfully implemented, which offers environmental benefits and can simplify product purification. researchgate.net For example, the synthesis of certain benzo[b]thiophene derivatives has been achieved through aza-Michael additions under solvent-free microwave conditions. nih.gov

The synthesis of 1,3-oxazine-piperazine compounds, which share a similar piperazine functionalization pathway, has been achieved in high yield by heating a methanolic solution. doi.org This highlights that for specific transformations, common protic solvents can be highly effective.

Interactive Data Table: Solvent Effects in the Synthesis of Benzo[b]thiophene and Related Heterocycles
Reaction Type Solvent Key Observation Reference
Buchwald-Hartwig AminationTolueneCommonly used for this type of coupling.
Microwave-Assisted SynthesisDMSOSuitable for high-temperature reactions. nih.gov
Aza-Michael AdditionSolvent-FreeEnvironmentally friendly, simplifies purification. researchgate.netnih.gov
Synthesis of 1,3-oxazine-piperazinesMethanolEffective for specific transformations. doi.org

Microwave Assistance

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. researchgate.net This technology has been successfully applied to the synthesis of this compound analogues and related heterocyclic systems.

For instance, the synthesis of 3-aminobenzo[b]thiophenes has been achieved in high yields (58-96%) and with significantly reduced reaction times by using microwave irradiation. nih.gov The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base is rapidly driven to completion at 130 °C under microwave conditions. nih.gov

Similarly, the synthesis of various benzo[b]thiophene derivatives has been accomplished through microwave-assisted aza-Michael additions under solvent-free conditions. researchgate.netnih.gov In one study, the irradiation of the reaction mixture in a microwave oven at 900 W for 15 minutes led to the quantitative formation of the desired product. nih.gov This demonstrates the remarkable efficiency of microwave heating in promoting these reactions. The use of microwave assistance has also been reported in the synthesis of other heterocyclic compounds, such as benzothiazolotriazine derivatives, where it led to shorter reaction times and higher yields compared to conventional heating methods. researchgate.net

Interactive Data Table: Microwave-Assisted Synthesis of Benzo[b]thiophene Derivatives
Reaction Conditions Yield Key Advantage Reference
Synthesis of 3-aminobenzo[b]thiophenes130 °C, DMSO58-96%Rapid reaction nih.gov
Aza-Michael Addition900 W, 15 min, solvent-freeQuantitativeHigh efficiency, simplified workup nih.gov
Synthesis of benzothiazolotriazines250 W, 5-15 minGoodShort reaction times, high yields researchgate.netscielo.br

Molecular Pharmacology and Receptor Binding Studies in Vitro

Broad Receptor Screening and Off-Target Analysis

No broad receptor screening panel results have been published for 1-(Benzo[b]thiophen-7-yl)piperazine. However, data from its structural isomers and related compounds provide insight into the likely receptor targets for this chemical class. The 1-(Benzo[b]thiophen-4-yl)piperazine (B1287173) isomer is a key intermediate in the synthesis of the antipsychotic drug Brexpiprazole (B1667787). researchgate.net Brexpiprazole itself is known to act as a partial agonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors, and as an antagonist at serotonin 5-HT₂ₐ receptors. researchgate.net

Studies on other specifically designed benzothiophenylpiperazine analogs have confirmed high affinity for these receptor types. For example, a series of benzo[b]thiophen-2-yl-propan-1-one derivatives bearing an arylpiperazine moiety were evaluated for their affinity at 5-HT₁ₐ receptors, with the most promising compound showing a Ki of 2.30 µM. nih.gov In another series of complex molecules incorporating a benzo[b]thiophene ring, one derivative exhibited high affinity for both D₂ and D₃ receptors. nih.gov These findings collectively suggest that the primary pharmacological activity of compounds like this compound is likely mediated through interactions with dopaminergic and serotonergic receptors.

Table 2: Receptor Binding Affinity Data for Related Benzo[b]thiophenylpiperazine Analogs

Compound Receptor Target Binding Affinity (Ki)
Benzo[b]thiophene Derivative 10i¹ Dopamine D₂ 76.9 nM
Benzo[b]thiophene Derivative 10i¹ Dopamine D₃ 1.69 nM
1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one² Serotonin 5-HT₁ₐ 2.30 µM (2300 nM)

This table presents data for structurally related compounds to provide context due to the absence of specific data for this compound. nih.govnih.gov ¹From a series of bioisosteric analogues of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. nih.gov ²From a series of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives. nih.gov

Structure Activity Relationship Sar Delineation

Elucidation of Key Structural Determinants for Receptor Affinity and Selectivity

The affinity and selectivity of these compounds for various receptors are not determined by a single feature but rather by the interplay of several structural factors. These include the electronic and steric properties of the benzo[b]thiophene ring system and the way it is presented to the receptor binding site.

The point of attachment of the piperazine (B1678402) ring to the benzo[b]thiophene nucleus is a fundamental determinant of pharmacological activity. While direct research on the 7-yl isomer is limited, extensive studies on other positional isomers provide a strong basis for understanding these relationships.

2-Position: Derivatives with the piperazine moiety linked to the C-2 position of the benzo[b]thiophene ring have been synthesized and evaluated for 5-HT1A receptor affinity. For instance, a series of 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one derivatives showed that this substitution pattern can yield compounds with micromolar affinity for 5-HT1A sites. nih.gov Molecular docking studies of these 2-yl isomers suggest that the benzo[b]thiophene moiety engages in aromatic-interactions with residues like F361 in the 5-HT1A receptor model. nih.gov

3-Position: Linkage at the C-3 position has also been explored. Studies on 3-chlorobenzo[b]thiophene-2-carboxyl chloride have served as a starting point for various derivatives, indicating the synthetic accessibility and importance of this position. documentsdelivered.comnih.govresearchgate.net

4-Position: The 4-yl isomer is arguably the most pharmacologically significant, as it forms the core of the atypical antipsychotic drug Brexpiprazole (B1667787). This compound is a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and an antagonist at the 5-HT2A receptor. The potent activity of Brexpiprazole underscores the favorability of the 4-position for achieving a desirable multi-receptor profile for treating psychiatric disorders. The 1-(Benzo[b]thiophen-4-yl)piperazine (B1287173) core is known to be involved in the bioactivation of Brexpiprazole. pharmaffiliates.com

5-Position: The 5-yl isomer has also been synthesized and cataloged, contributing to the available chemical space for SAR studies. nih.gov

While data for the 7-yl isomer is not as prevalent, the established importance of the 4-yl isomer in approved therapeutics suggests that the orientation and electronic environment of the piperazine substituent relative to the thiophene (B33073) sulfur atom and the fused benzene (B151609) ring are critical for optimal receptor interaction.

Modifying the benzo[b]thiophene ring with various substituents can fine-tune the electronic properties and steric profile of the ligand, significantly impacting receptor affinity and selectivity.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the molecule's interaction with receptor binding pockets. Research on related scaffolds has shown a regiochemical preference for these substitutions. For some series, EDGs are preferred at the 4-position, while EWGs show better activity at the 5-position of the benzo[b]thiophene ring. nih.gov

Studies on antimicrobial agents derived from benzo[b]thiophene have also highlighted the role of substituents. For example, a 6-chloro substituted derivative demonstrated potent activity against multidrug-resistant Staphylococcus aureus, indicating that halogen substitution on the benzene portion of the scaffold can confer significant biological activity. mdpi.com

Table 1: Effect of Benzo[b]thiophene Substitution on Biological Activity This table is populated with data from various benzo[b]thiophene derivatives to illustrate general principles, as specific data for substituted 1-(Benzo[b]thiophen-7-yl)piperazine is limited.

Parent Scaffold PositionSubstituent & PositionTargetObserved EffectReference Compound
2-ylUnsubstituted5-HT1ABaseline micromolar affinity.1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one
6-yl6-ChloroS. aureusPotent inhibitory activity (MIC = 4 µg/mL).(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide

Impact of Piperazine Ring Modifications on Biological Activity

The piperazine ring is not merely a spacer; it is a critical pharmacophoric element. mdpi.com Its two nitrogen atoms can serve as hydrogen bond acceptors and provide a protonatable center, which is crucial for solubility and interaction with key receptor residues like aspartate in aminergic GPCRs. mdpi.com Modifications to this ring, both at the nitrogen and carbon atoms, have profound effects on the biological profile. researchgate.net

The substituent on the distal nitrogen (N4) of the piperazine ring plays a pivotal role in defining the ligand's properties. Arylpiperazines, where an aromatic or heteroaromatic ring is attached to N4, are a well-studied class of ligands for serotonergic and dopaminergic receptors. nih.gov

The nature of this aryl group significantly influences affinity.

Aryl Groups: In one study of 2-yl-benzo[b]thiophene derivatives, substitution with an ortho-methoxy phenyl group on the piperazine led to higher affinity for 5-HT1A receptors. nih.gov Conversely, voluminous groups at the para-position were found to be detrimental to affinity. nih.gov

Heteroaryl Groups: Replacing the phenyl ring with a pyridine (B92270) ring can also modulate activity. A 2-pyridinyl substituent on the piperazine nitrogen resulted in a compound with notable 5-HT1A affinity (Ki = 2.30 μM). nih.gov

Alkyl Groups: Simple alkyl substitutions can also be made, often leading to different pharmacological profiles compared to aryl groups. nih.gov

Table 2: Influence of N-Aryl Piperazine Substituents on 5-HT1A Receptor Affinity Data is from a series of 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives.

N-SubstituentSubstitution Pattern5-HT1A Affinity (Ki, µM)
PhenylUnsubstituted>10
Phenyl2-OCH35.80
Phenyl4-OCH3>10
Pyridinyl2-pyridinyl2.30

In many active compounds, a linker chain separates the piperazine ring from another pharmacophoric element. The characteristics of this linker are crucial.

Length: A propyl linker is common in many CNS-active arylpiperazines. nih.gov For example, the 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one series incorporates a three-carbon linker. nih.gov The length of this chain is often optimized to ensure the two terminal pharmacophores (e.g., the benzo[b]thiophene and the N-aryl group) can adopt the correct orientation to simultaneously engage with their respective binding pockets in the receptor.

Conformational Analysis and its Correlation with Pharmacological Profile

The three-dimensional shape of a ligand is paramount for its interaction with a receptor. For arylpiperazine derivatives, several conformational features are key. The piperazine ring typically adopts a chair conformation. The orientation of the N-aryl substituent (whether it is axial or equatorial) can influence binding.

Comparative Analysis with Related Arylpiperazine and Heterocyclic Scaffolds

The unique pharmacological profile of this compound and its analogs is best understood through a comparative lens, juxtaposing their structure-activity relationships with those of other prominent arylpiperazine and heterocyclic scaffolds. This analysis reveals the subtle yet significant impact of the benzothiophene (B83047) moiety on receptor affinity and selectivity.

Arylpiperazines are recognized as a "privileged scaffold" in medicinal chemistry due to their modular nature, which allows for systematic modifications to fine-tune their interactions with various biological targets, particularly G protein-coupled receptors (GPCRs) in the central nervous system. The general structure consists of an N-aryl group, the central piperazine ring, and a linker connected to another chemical moiety.

In the case of this compound, the benzothiophene group serves as the N-aryl component. Its influence on biological activity can be highlighted by comparing it with compounds where this group is replaced by other aromatic or heteroaromatic systems.

One study investigated a series of compounds with a common pharmacophore, varying the heterocyclic group attached to the piperazine ring. This allows for a direct comparison of the benzothiophene scaffold with other bioisosteric rings such as benzofuran (B130515) and quinoline (B57606). The binding affinities for dopamine D2 and D3 receptors were evaluated, providing valuable insights into the role of the heterocyclic system.

The benzo[b]thiophene derivative in this series demonstrated high affinity for both D2 and D3 receptors. Notably, it was more potent than its benzofuran analog, which showed a two- to three-fold decrease in binding affinity at both receptors. The quinoline derivative exhibited the lowest potency at the D2 receptor within this comparative set. nih.gov

Table 1: Comparative Binding Affinities of Heterocyclic Piperazine Derivatives at Dopamine Receptors nih.gov

Heterocyclic ScaffoldDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)
Benzo[b]thiophene76.91.69
Benzofuran1325.23
Quinoline158-
Data presented is for specific analogs within a larger series and serves for comparative purposes of the heterocyclic scaffold.

When compared to the broader class of phenylpiperazines, the introduction of the bicyclic benzothiophene system generally leads to an increase in molecular weight and lipophilicity. This can influence various pharmacokinetic and pharmacodynamic properties. For instance, the extended aromatic system of benzothiophene may offer additional sites for van der Waals interactions or pi-stacking within the receptor binding pocket, potentially leading to higher affinity.

Furthermore, the metabolic stability of the molecule can be significantly affected by the nature of the aryl group. The benzothiophene moiety is reported to enhance metabolic stability when compared to scaffolds like benzofuran.

In another context, the substitution on the arylpiperazine ring itself plays a crucial role in determining the affinity for specific receptors. A study on a series of 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one derivatives at the 5-HT1A receptor highlighted the importance of the substituent on the distal phenyl ring of the piperazine.

Table 2: Influence of Arylpiperazine Substitution on 5-HT1A Receptor Affinity for a Series of Benzo[b]thiophene Derivatives nih.gov

Arylpiperazine Moiety5-HT1A Receptor (Ki, µM)
4-(Pyridin-2-yl)piperazin-1-yl2.30
4-(2-Methoxyphenyl)piperazin-1-yl>10
4-(2-Pyrimidinyl)piperazin-1-yl>10
4-Phenylpiperazin-1-yl>10
This data is for a specific series of 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one derivatives and illustrates the impact of the aryl group on the piperazine.

As shown in the table above, the substitution on the second nitrogen of the piperazine ring dramatically influences the binding affinity. In this particular series, the 2-pyridinyl substituent on the piperazine resulted in a significantly higher affinity for the 5-HT1A receptor compared to an unsubstituted phenyl, a 2-methoxyphenyl, or a 2-pyrimidinyl group. nih.gov This underscores that while the benzothiophene scaffold is a key determinant of activity, the entire molecule must be considered in the structure-activity relationship.

Computational Chemistry and Molecular Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.

No QSAR models that specifically include 1-(Benzo[b]thiophen-7-yl)piperazine have been found in the scientific literature. QSAR studies have been performed on other classes of piperazine (B1678402) derivatives, such as benzothiazole-piperazines, but these findings cannot be directly extrapolated to the benzo[b]thiophene scaffold and its 7-yl substitution pattern. researchgate.net

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful tools for discovering new lead compounds in drug discovery.

There are no published reports of this compound being used as a scaffold or a query molecule in virtual screening campaigns. Similarly, its inclusion in the design of virtual compound libraries for specific biological targets has not been documented.

Molecular Dynamics Simulations for Ligand-Receptor Stability

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-receptor complex.

No molecular dynamics simulation studies investigating the stability of the complex between this compound and any biological receptor have been reported in the available literature.

Based on an extensive review of scientific databases and literature, there is a clear gap in the computational and molecular modeling research concerning this compound. The specified areas of inquiry, including ligand-target docking, QSAR modeling, in silico screening, and molecular dynamics simulations, have not been addressed for this particular compound in publicly accessible research. Future computational studies are necessary to elucidate the molecular interactions and structure-activity relationships of this compound, which may pave the way for its potential therapeutic applications.

Based on a comprehensive review of available scientific literature, there is no specific preclinical in vivo data for the compound This compound corresponding to the detailed outline requested. The existing research primarily focuses on other isomers and derivatives of benzo[b]thiophene-piperazine structures.

Therefore, it is not possible to provide a scientifically accurate article on the preclinical biological evaluation of "this compound" in animal models for the specified neuropharmacological, anti-infective, anti-inflammatory, and antinociceptive activities.

Information is available for structurally related compounds, such as:

1-(Benzo[b]thiophen-4-yl)piperazine (B1287173) : This isomer has been studied in preclinical models for its potential role in treating anxiety and depression and is a known intermediate in the synthesis of the antipsychotic drug brexpiprazole (B1667787).

Benzo[b]thiophen-2-yl and Benzo[b]thiophen-3-yl derivatives : Various derivatives with substitutions at the 2 or 3-position of the benzothiophene (B83047) ring have been evaluated for antidepressant, antiseizure, and antinociceptive properties in animal models.

However, extrapolating these findings to the 7-yl isomer would be scientifically inaccurate, as small changes in molecular structure can lead to significant differences in biological activity. No in vivo studies were identified for this compound in the context of the requested article outline.

Preclinical Biological Evaluation in Animal Models in Vivo

In Vivo Pharmacokinetic Characterization in Animal Models

Currently, there is a notable lack of publicly available scientific literature detailing the in vivo pharmacokinetic properties of 1-(Benzo[b]thiophen-7-yl)piperazine in animal models. Extensive searches of scholarly databases and scientific publications did not yield specific data regarding its systemic exposure, tissue distribution, or metabolic fate following administration in preclinical studies.

While research exists for structurally related compounds, such as derivatives of 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) which are investigated for their potential in treating central nervous system disorders, this information is not directly applicable to the 7-yl isomer. The position of the piperazine (B1678402) group on the benzo[b]thiophene ring system can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, extrapolating pharmacokinetic data from other isomers would be scientifically unsound.

Further research and publication of in vivo studies are necessary to characterize the pharmacokinetic profile of this compound. Such studies would typically involve administering the compound to animal models (e.g., rats or mice) and analyzing biological samples (e.g., blood, plasma, and various tissues) over time to determine key pharmacokinetic parameters.

Medicinal Chemistry Strategies and Drug Design Innovations

Lead Compound Identification and Optimization

The journey of a drug from a mere chemical entity to a therapeutic agent often begins with the identification of a "lead compound"—a structure with promising, albeit suboptimal, biological activity. The 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) moiety serves as a quintessential example of a pharmacophore that, once identified, has been extensively optimized to yield potent and selective drugs. nih.govmdpi.com

The arylpiperazine core is known for its interaction with various central nervous system (CNS) receptors. mdpi.com Specifically, the benzo[b]thiophene-piperazine combination has shown a strong affinity for serotonin (B10506) and dopamine (B1211576) receptors, which are crucial targets in the treatment of psychiatric disorders. nih.gov Brexpiprazole (B1667787), a prominent drug utilizing this scaffold, was developed through the strategic optimization of this lead structure. The optimization process involves modifying the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. For instance, in the development of brexpiprazole, the addition of a butoxy-quinolinone side chain to the 1-(benzo[b]thiophen-4-yl)piperazine core was a critical optimization step. daicelpharmastandards.com This modification fine-tuned the compound's interaction with dopamine D2 and serotonin 5-HT1A/2A receptors, leading to its unique pharmacological profile as a serotonin-dopamine activity modulator (SDAM). bg.ac.rsrxlist.com

Further research into derivatives has explored various substitutions on both the benzothiophene (B83047) and piperazine (B1678402) rings to understand structure-activity relationships (SAR). Studies on benzothiazole-piperazine derivatives, a related class, have demonstrated that different substituents can significantly influence their biological activity, such as anticancer effects. nih.gov This highlights the versatility of the core scaffold and the potential for further optimization for different therapeutic targets.

Multi-Target Drug Design for Complex Pathologies

Complex diseases like schizophrenia and major depressive disorder involve intricate pathophysiological pathways, often necessitating therapies that can modulate multiple biological targets simultaneously. The 1-(Benzo[b]thiophen-7-yl)piperazine scaffold is a prime example of a privileged structure used in multi-target drug design, particularly for creating serotonin-dopamine activity modulators (SDAMs). rxlist.com

Drugs derived from this scaffold, such as brexpiprazole, are designed to have a polypharmacological profile. They act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors while also acting as antagonists at serotonin 5-HT2A receptors. bg.ac.rsrxlist.com This multi-target engagement is believed to contribute to their efficacy in treating a broader range of symptoms in schizophrenia and depression with a potentially better side-effect profile compared to older antipsychotics. frontiersin.org

The development of TPN672, another derivative, further illustrates this strategy. TPN672 exhibits high affinity for serotonin 5-HT1A and 5-HT2A receptors and moderate affinity for dopamine D2 and D3 receptors, acting as a 5-HT1A agonist, D2/D3 partial agonist, and 5-HT2A antagonist. nih.gov This nuanced receptor interaction profile is a hallmark of rational multi-target drug design aimed at achieving superior therapeutic outcomes in complex neurological disorders. nih.gov

The following table summarizes the receptor binding affinities of brexpiprazole, a key derivative of this compound, showcasing its multi-target profile.

ReceptorBinding Affinity (Ki, nM)
Dopamine D2L0.3
Serotonin 5-HT1A0.12
Serotonin 5-HT2A0.47
Norepinephrine Alpha1B0.17
Norepinephrine Alpha2C0.59
Data sourced from Siddiqui et al., 2022, as cited in

Prodrug Design and Delivery System Concepts

While the inherent properties of this compound derivatives are favorable, medicinal chemists continuously explore ways to improve their delivery and performance in the body. Prodrug design is one such strategy, where a drug is chemically modified to create an inactive form that, after administration, is converted into the active drug through metabolic processes. This can enhance solubility, permeability, and bioavailability.

For arylpiperazine derivatives, which can include the benzo[b]thiophene moiety, various drug delivery systems are being investigated to enhance their therapeutic efficacy. These systems aim to overcome challenges like poor bioavailability, short in-vivo half-life, and potential toxicity. mdpi.com While specific research on prodrugs of this compound itself is not extensively documented in the provided results, the broader class of arylpiperazines is a subject of such innovations. mdpi.com

Delivery systems for related compounds include:

Polymer-drug conjugates: These involve covalently linking the drug to a polymer backbone, which can improve its pharmacokinetic profile. mdpi.com

Nanoparticles, Liposomes, and Micelles: These carrier systems can encapsulate the drug, protecting it from premature degradation and enabling targeted delivery. mdpi.com

A study on the bioactivation of brexpiprazole revealed that the 1-(benzo[b]thiophen-4-yl)piperazine ring can form reactive intermediates in the liver. nih.gov This finding, while highlighting a potential for toxicity, also provides crucial information for designing prodrugs that could potentially mitigate this bioactivation pathway until the drug reaches its target.

Impurity Profiling and Control in Pharmaceutical Synthesis (e.g., for Brexpiprazole derivatives)

The synthesis of active pharmaceutical ingredients (APIs) is a complex process where the formation of impurities is a critical concern. For drugs derived from this compound, such as brexpiprazole, rigorous impurity profiling is essential to ensure safety and efficacy. Regulatory bodies mandate that impurities be identified, quantified, and controlled within strict limits. acs.orgacs.org

Research has been conducted to identify, synthesize, and control various process-related impurities in the manufacturing of brexpiprazole. acs.orgacs.orgresearchgate.net These impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product. daicelpharmastandards.com

Common types of impurities identified in the synthesis of brexpiprazole include:

Process-Related Impurities: These are byproducts formed during the synthesis. For example, over-alkylation of the piperazine ring or reactions with residual starting materials can lead to various impurities. acs.orgacs.org

Degradation Products: The final drug substance may degrade under certain storage or handling conditions. daicelpharmastandards.com

Positional Isomers: These have the same molecular formula but a different arrangement of atoms, which can arise from non-specific reactions during synthesis.

Advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and characterize these impurities. acs.orgresearchgate.netacs.org Once identified, their formation is controlled by optimizing reaction conditions, purifying intermediates, and implementing robust manufacturing processes. acs.orgacs.org

The table below lists some of the identified impurities in the synthesis of brexpiprazole, a derivative of this compound.

Impurity NameMolecular FormulaCAS Number
Brexpiprazole N-OxideC25H27N3O3S1191900-58-9
Brexpiprazole Sulfoxide (B87167)C25H27N3O4S1191900-51-2
4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butan-1-olC16H22N2OS913614-15-0
Data sourced from omchemlabs.inallmpus.com

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are advanced drug design strategies used to discover novel compounds with improved properties. Bioisosterism involves substituting a part of a molecule with another group that has similar physical or chemical properties, with the aim of enhancing the compound's activity or reducing its side effects. Scaffold hopping, a more drastic approach, involves replacing the central core structure of a molecule with a completely different one while retaining the original's biological activity. nih.govnih.gov

In the context of this compound derivatives, these strategies are employed to explore new chemical space and identify next-generation therapeutics. For example, researchers have investigated replacing the benzothiophene ring with other heterocyclic systems to see how this affects receptor binding and functional activity. nih.gov A study on dopamine D3 receptor agonists successfully used heterocyclic bioisosteric analogues of a lead compound containing a piperazine moiety to identify highly potent and selective agents. nih.gov

Scaffold hopping can lead to the discovery of compounds with entirely new intellectual property and potentially better drug-like properties. nih.gov For instance, a shape-based scaffold hopping approach was used to convert a pyrimidine-based kinase inhibitor to a pyrazole (B372694) core, resulting in improved physicochemical properties. nih.gov While specific examples of scaffold hopping directly from the this compound core were not detailed in the provided search results, the arylpiperazine class as a whole is a rich area for such explorations. nih.govmdpi.com These approaches are crucial for the continued innovation in the design of CNS-active agents.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Benzo[b]thiophene-Piperazine Modulators

The development of new antidepressant drugs is a significant focus for derivatives of the benzo[b]thiophene-piperazine core structure. Researchers have synthesized and evaluated series of new derivatives aiming for a dual activity at 5-HT1A serotonin (B10506) receptors and the serotonin transporter (SERT). nih.govresearchgate.net It is theorized that combining a selective serotonin reuptake inhibitor (SSRI) with a 5-HT1A receptor antagonist could speed up the onset of the antidepressant action. researchgate.net

One such series is the 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives. These compounds have demonstrated high nanomolar affinity for both the 5-HT1A receptor and SERT. nih.gov For instance, the compound 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol showed potent activity and was identified as a 5-HT1A receptor antagonist in GTPγS binding assays. nih.gov This pharmacological profile is indicative of potentially powerful antidepressant agents with a novel dual mechanism. nih.gov

Another area of development involves modifying the substitution pattern on the benzo[b]thiophene ring. A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized to study the influence of a new C-2 substitution pattern on 5-HT1A receptor binding affinity. nih.gov This strategic modification is expected to alter the electronic density of the benzo[b]thiophene moiety and potentially lead to compounds with enhanced 5-HT1A receptor affinities. nih.gov

Furthermore, research into 4-(4-methyl-1-piperazinyl)-1-benzo[b]thiophene derivatives has yielded highly potent and competitive vascular 5-HT(1B) receptor antagonists. nih.gov Modifications to the sidechain at the 2-position of the benzo[b]thiophene ring have been explored to optimize activity at this receptor. nih.gov

Table 1: Binding Affinity of Select Benzo[b]thiophene-Piperazine Derivatives

Compound Target Binding Affinity (Ki, nM)
1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol 5-HT1A Receptor 30
Serotonin Transporter 30
1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol 5-HT1A Receptor 2.3
Serotonin Transporter 12
1-(benzo[b]thiophen-3-yl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol 5-HT1A Receptor 86
Serotonin Transporter 76
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one 5-HT1A Receptor 2300

Data sourced from multiple studies. nih.govresearchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Class of Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery and development. astrazeneca.com These technologies offer the potential to dramatically speed up the process, enhance precision, and lower costs. nih.gov For the benzo[b]thiophene-piperazine class of compounds, AI can be integrated across the entire Design-Make-Test-Analyse (DMTA) cycle. astrazeneca.com

In practice, AI can be used to:

Identify Novel Targets: Analyze complex biological data to find new protein targets for which benzo[b]thiophene-piperazine derivatives could be effective. mdpi.com

Accelerate Screening: Predict the results of routine assays, such as human plasma-protein binding tests, freeing up scientists to focus on more complex problems. astrazeneca.com

Optimize Lead Compounds: Use iterative learning cycles to suggest modifications to the core scaffold to improve potency and reduce off-target effects. astrazeneca.com

Predict Drug Interactions: AI models can forecast potential adverse interactions between a new drug candidate and other medications, enhancing safety assessments. nih.gov

Exploration of Novel Therapeutic Indications

The versatility of the benzo[b]thiophene-piperazine scaffold has led to its exploration in a wide range of therapeutic areas beyond its initial applications. The core structure is a key intermediate in the synthesis of antipsychotic drugs like Brexpiprazole (B1667787), which is used to treat schizophrenia and as an adjunct for major depressive disorder. Derivatives are being investigated for their potential to improve cognitive dysfunction and negative symptoms associated with schizophrenia.

The demonstrated activity of various derivatives at serotonin receptors also points to potential treatments for anxiety and other mood disorders. nih.gov Furthermore, the identification of potent 5-HT(1B) receptor antagonists opens up possibilities for cardiovascular applications. nih.gov

Emerging research has also highlighted the potential of the broader benzo[b]thiophene class of compounds in other disease areas:

Oncology: Benzo[b]thiophene derivatives have been synthesized as potential anticancer agents that target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.gov

Infectious Diseases: Screening of some benzo[b]thiophene derivatives has shown potential antibacterial and antifungal activity. nih.gov

Inflammatory Conditions: Certain compounds from this class have also been evaluated for anti-inflammatory properties. nih.gov

These findings suggest that with further modification and targeted synthesis, 1-(Benzo[b]thiophen-7-yl)piperazine and its analogues could be developed for a diverse array of therapeutic indications.

Advanced Methodologies for In Vitro and In Vivo Characterization

The characterization of novel benzo[b]thiophene-piperazine derivatives employs a sophisticated suite of in vitro and in vivo methodologies to determine their pharmacological profiles.

In Vitro Characterization:

Receptor Binding Assays: These are fundamental for determining the affinity (often expressed as Ki values) of compounds for their intended targets, such as serotonin (5-HT1A, 5-HT1B) and dopamine (B1211576) receptors, as well as transporters like SERT. nih.govnih.gov

Functional Assays: Techniques like GTPγS binding assays are used to determine whether a compound acts as an agonist, antagonist, or partial agonist at a specific G-protein coupled receptor. nih.gov

Cell-Based Assays: For indications like cancer, a variety of cell-based assays are employed. These include proliferation assays (e.g., MTT), migration and invasion assays, and apoptosis assays (e.g., flow cytometry) using relevant cancer cell lines like MDA-MB-231. nih.govresearchgate.net

Mechanism of Action Studies: To confirm that a compound works through its intended pathway, techniques like Western blotting are used to measure the phosphorylation of downstream proteins (e.g., myosin light chain in the RhoA/ROCK pathway). nih.gov

Molecular Docking: Computational docking studies are used to visualize and understand the binding modes and key electrostatic interactions between the compound and its protein target, helping to explain observed structure-activity relationships. nih.govnih.gov

In Vivo Characterization:

Pharmacodynamic Studies: Animal models, often using rats or mice, are used to evaluate the physiological effects of the compounds. For CNS applications, this can include behavioral models for anxiety and depression. For other indications, researchers might measure effects on food intake or other relevant physiological parameters. rsc.org

Pharmacokinetic Studies: These studies in animal models determine how the drug is absorbed, distributed, metabolized, and excreted (ADME), which is critical for understanding its potential as a therapeutic agent.

Target Engagement Studies: These can involve measuring neurotransmitter concentrations in the brain tissue of treated animals to confirm that the compound is reaching its target and having the desired effect. rsc.org

Preclinical Efficacy Models: For specific diseases, such as edema in inflammatory models, the ability of a compound to reduce symptoms is assessed in vivo. nih.gov

These advanced methodologies provide a comprehensive characterization of new benzo[b]thiophene-piperazine derivatives, enabling a thorough evaluation of their therapeutic potential. rsc.orgdocumentsdelivered.com

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 1-(Benzo[b]thiophen-7-yl)piperazine, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via Buchwald-Hartwig coupling , where a palladium catalyst (e.g., Pd(OAc)₂ with XPhos ligands) mediates the coupling of benzo[b]thiophen-7-yl derivatives with piperazine. For example, intermediates like triflate esters of benzo[b]thiophen-7-ol are reacted with Boc-protected piperazine under reflux in toluene, followed by deprotection .
  • Optimization : Key parameters include catalyst loading (1 mol% Pd achieves >90% yield), solvent choice (toluene for high-temperature stability), and base selection (Cs₂CO₃ for efficient deprotonation). Reaction progress is monitored via TLC (hexane/ethyl acetate) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Aromatic protons in benzo[b]thiophene appear as doublets (δ 7.2–7.8 ppm), while piperazine protons resonate as multiplets (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 245.1084 for C₁₂H₁₄N₂S) .
    • Purity Analysis :
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm ensure >95% purity. Retention times are compared against standards .

Advanced Research Questions

Q. How do structural modifications at the 7-position of the benzothiophene ring influence binding affinity for serotonin receptors (e.g., 5-HT₁A)?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., -CF₃ at the 7-position) enhance 5-HT₁A affinity (Ki < 10 nM) by stabilizing π-π interactions with receptor residues.
  • Substituent Positioning : 7-substituted derivatives exhibit higher selectivity over 5-HT₂A and D₂ receptors compared to 4-substituted analogs (e.g., 1-(benzo[b]thiophen-4-yl)piperazine shows 10-fold lower selectivity) .
    • Experimental Validation : Competitive binding assays using [³H]-8-OH-DPAT in HEK293 cells transfected with 5-HT₁A receptors. Data is analyzed via nonlinear regression (GraphPad Prism) to calculate Ki values .

Q. What computational approaches are used to model the interaction between this compound and target receptors?

  • CoMFA (Comparative Molecular Field Analysis) :

  • Steric/Electrostatic Maps : CoMFA models (98% steric contribution) reveal that bulky N⁴-substituents (e.g., benzyl groups) improve 5-HT₁A affinity by occupying hydrophobic pockets. Electrostatic fields near the piperazine nitrogen are critical for hydrogen bonding .
    • Molecular Dynamics (MD) Simulations :
  • Docking Studies : AutoDock Vina is used to predict binding poses in the 5-HT₁A receptor’s orthosteric site. Key interactions include hydrogen bonds with Ser373 and van der Waals contacts with Phe361 .

Methodological Challenges and Solutions

  • Challenge : Low solubility in aqueous buffers for in vitro assays.
    Solution : Use DMSO stock solutions (≤0.1% final concentration) to prevent solvent interference .
  • Challenge : Isomer differentiation (e.g., 7- vs. 4-substituted derivatives).
    Solution : Raman microspectroscopy with PCA/LDA analysis at 20 mW laser power and 128 scans distinguishes isomers via unique spectral fingerprints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.